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Compound of Interest

Compound Name:
2,5-Diamino-4,6-

dihydroxypyrimidine

Cat. No.: B034952 Get Quote

This technical guide provides a comprehensive overview of the available spectral data and

analytical methodologies for 2,5-Diamino-4,6-dihydroxypyrimidine and structurally related

compounds. This document is intended for researchers, scientists, and professionals in the

field of drug development and medicinal chemistry.

Introduction
2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic organic compound.

Diaminopyrimidine derivatives are a known class of compounds that act as inhibitors of

dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This makes them

subjects of interest in the development of antimicrobial and antineoplastic agents. A thorough

understanding of the spectral characteristics of these molecules is essential for their

identification, characterization, and the elucidation of their structure-activity relationships.

While a complete set of spectral data for 2,5-Diamino-4,6-dihydroxypyrimidine is not readily

available in the public domain, this guide compiles and presents the spectral information for

closely related analogs. This comparative data, coupled with detailed experimental protocols,

provides a valuable resource for researchers working with this class of compounds.

Spectral Data
The following tables summarize the available spectral data for compounds structurally related

to 2,5-Diamino-4,6-dihydroxypyrimidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs

(Solvent: DMSO-d₆)

Substituent at
C5

δ (ppm) - OH
(2H, bs)

δ (ppm) - NH₂
(2H, bs)

δ (ppm) - Other
Protons

Reference

Methyl 10.70 6.88 1.57 (3H, s, CH₃) [1]

Ethyl 10.30 6.30

2.14 (2H, q,

J=7.3 Hz, CH₂),

0.88 (3H, t, J=7.3

Hz, CH₃)

[1]

Isopropyl 10.45 6.62

2.96 (1H, sept,

J=7.1 Hz, CH),

1.08 (6H, d,

J=7.1 Hz, CH₃)

[1]

Phenyl 10.60 6.74

7.50 (2H, d,

phenyl), 7.19

(2H, t, phenyl),

7.02 (1H, t,

phenyl)

[1]

Table 2: ¹³C NMR Spectral Data of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Analogs

(Solvent: DMSO-d₆)
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Substituent
at C5

δ (ppm) -
C4 & C6

δ (ppm) -
C2

δ (ppm) -
C5

δ (ppm) -
Other
Carbons

Reference

Methyl 164.97 152.53 84.06 8.11 (CH₃) [1]

Ethyl 164.47 152.54 91.88
15.62 (CH₂),

13.89 (CH₃)
[1]

Isopropyl 164.19 152.40 94.80
22.94 (CH),

20.96 (CH₃)
[1]

Phenyl 162.84 152.02 106.11

135.40,

130.26,

126.84,

124.19

(phenyl)

[1]

Mass Spectrometry (MS)
A partial MS/MS spectrum for 2,5-Diamino-4,6-dihydroxypyrimidine is available from the

NIST Mass Spectrometry Data Center. The precursor ion has a mass-to-charge ratio (m/z) of

143.0564. The major fragment ions are observed at m/z 102 and 87.1.[2]

UV-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Spectral Data of 4,6-Dihydroxypyrimidine and its Derivatives
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Compound
Solvent/Condit
ions

λmax (nm) log ε Reference

4,6-

Dihydroxypyrimid

ine

0.1–100%

Sulfuric Acid
252 3.97 [3][4]

(Protonated

form)
242 3.93 [3][4]

6-Hydroxy-2-

methylpyrimidine

-4(3H)-one

0.1–100%

Sulfuric Acid
252 4.07 [3][4]

(Protonated

form)
242 3.93 [3][4]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

Transfer the sample to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Cap the NMR tube and gently agitate until the sample is completely dissolved. Sonication

may be used to aid dissolution.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Sequence: Standard single-pulse sequence.
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Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-180 ppm).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same

solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Electrospray Ionization (ESI) Mass Spectrometry:

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For

diaminopyrimidines, positive ion mode is typically used.

Parameters:
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Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-400 °C.

Mass Range: A range sufficient to cover the expected molecular ion and fragment ions

(e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the sample in a suitable solvent (e.g., water, ethanol, buffer

solution) of known concentration.

Prepare a series of dilutions from the stock solution to determine the linear range of

absorbance. A typical concentration for analysis is in the range of 1-10 µg/mL.

Measurement:

Instrument: A double-beam UV-Vis spectrophotometer.

Parameters:

Wavelength Range: Scan from 200 to 400 nm.

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

Cuvette: Use a 1 cm path length quartz cuvette.

The wavelength of maximum absorbance (λmax) is recorded.

Signaling Pathway and Experimental Workflows
Diaminopyrimidines are known to interfere with the folate biosynthesis pathway by inhibiting the

enzyme dihydrofolate reductase (DHFR). This pathway is essential for the synthesis of
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precursors for DNA and RNA.[5][6][7][8]

Folate Biosynthesis Pathway

Pterin Synthesis

p-Aminobenzoic Acid Synthesis
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Caption: The folate biosynthesis pathway, a target for diaminopyrimidine inhibitors.

General Experimental Workflow for Spectral Analysis
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Caption: A generalized workflow for the spectral analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b034952?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://pubchem.ncbi.nlm.nih.gov/compound/2733981
https://pubchem.ncbi.nlm.nih.gov/compound/2733981
https://pmc.ncbi.nlm.nih.gov/articles/PMC8190809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8190809/
https://pubs.acs.org/doi/10.1021/acsomega.1c00671
https://en.wikipedia.org/wiki/Folate
https://www.tandfonline.com/doi/full/10.4155/fmc-2017-0168
https://pmc.ncbi.nlm.nih.gov/articles/PMC4790348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4790348/
https://pdb101.rcsb.org/global-health/antimicrobial-resistance/drugs/antibiotics/folate-synthesis/folate-synthesis
https://pdb101.rcsb.org/global-health/antimicrobial-resistance/drugs/antibiotics/folate-synthesis/folate-synthesis
https://www.benchchem.com/product/b034952#spectral-data-of-2-5-diamino-4-6-dihydroxypyrimidine
https://www.benchchem.com/product/b034952#spectral-data-of-2-5-diamino-4-6-dihydroxypyrimidine
https://www.benchchem.com/product/b034952#spectral-data-of-2-5-diamino-4-6-dihydroxypyrimidine
https://www.benchchem.com/product/b034952#spectral-data-of-2-5-diamino-4-6-dihydroxypyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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